Adiol 3-G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

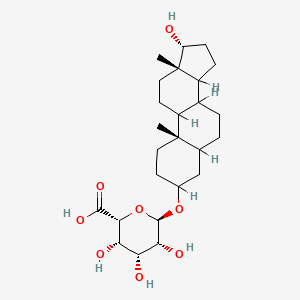

Adiol 3-G, also known as this compound, is a useful research compound. Its molecular formula is C25H40O8 and its molecular weight is 468.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Adiol 3-G, also known as 5-androstene-3β,17β-diol glucuronide, is a metabolite of the steroid hormone ADIOL (5-androstene-3β,17β-diol). This compound has garnered attention for its various biological activities, particularly in the fields of endocrinology and neurobiology. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic implications.

Overview of this compound

This compound is a glucuronidated form of ADIOL, which is an endogenous steroid hormone involved in several physiological processes. It plays a crucial role in modulating androgenic and estrogenic activities in the body. The biological significance of this compound extends to its effects on cognitive function, metabolism, and reproductive health.

-

Hormonal Regulation :

- This compound acts as a weak androgen and can influence androgen receptor (AR) transcriptional activity. Studies indicate that it enhances AR activity in prostate cancer cells, suggesting a role in tumor biology and therapy .

- It also interacts with estrogen receptors, particularly ERβ, indicating potential estrogenic effects that could influence various physiological pathways .

-

Neuroprotective Effects :

- Research has shown that ADIOL reduces levels of kynurenic acid, a neuroinhibitory metabolite linked to cognitive decline. This reduction is associated with improved learning capacities in model organisms like Caenorhabditis elegans, indicating that this compound may have neuroprotective properties .

Cognitive Function Enhancement

- A significant finding is that Adiol promotes learning by reducing kynurenic acid levels in the brain. This suggests that manipulation of Adiol levels could have therapeutic potential for cognitive disorders associated with aging or neurodegeneration .

Metabolic Effects

- In metabolic studies, this compound has been linked to improved metabolic profiles in various models. Its role in enhancing insulin sensitivity and influencing lipid metabolism has been explored, indicating potential benefits for metabolic syndrome management.

Reproductive Health

- The compound's effects on reproductive health are noteworthy. In women, serum levels of this compound have been measured during different phases of the menstrual cycle, revealing fluctuations that correlate with reproductive hormone dynamics .

Data Tables

Case Studies

- Cognitive Function in Aging :

- Prostate Cancer :

Aplicaciones Científicas De Investigación

Endocrinological Research

Adiol 3-G serves as a significant biomarker for androgen metabolism. It is produced from testosterone and is involved in various physiological processes related to androgen activity. Research indicates that this compound can be utilized to assess peripheral androgen metabolism, particularly in conditions related to prostate health and other androgen-sensitive tissues.

Table 1: Role of this compound in Endocrinology

Oncology Applications

This compound has been investigated for its potential anticancer properties. Studies have shown that it may inhibit tumor growth in hormone-dependent cancers.

Case Study: Anticancer Effects

In a study examining the effects of various steroids on mammary cancer in rats, treatment with this compound resulted in reduced tumor size and improved survival rates. This suggests that this compound may possess therapeutic potential against certain types of cancers.

Table 2: Anticancer Studies Involving this compound

Neurobiology Research

This compound has also been studied for its neuroactive properties. It is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Neuroactive Properties

Research indicates that this compound may modulate GABAergic activity, which could have implications for treating mood disorders and anxiety.

Table 3: Neurobiological Effects of this compound

Pharmacological Applications

The pharmacokinetics and pharmacodynamics of this compound have been explored to understand its therapeutic potential better. Its ability to cross the blood-brain barrier makes it a candidate for neurological disorders.

Table 4: Pharmacological Insights into this compound

| Parameter | Value |

|---|---|

| Solubility (in methanol) | Approximately 19.60-20.40 mg/mL |

| Blood-brain barrier permeability | Positive indications for CNS applications |

Propiedades

Número CAS |

65535-18-4 |

|---|---|

Fórmula molecular |

C25H40O8 |

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

Clave InChI |

GYNWSIBKBBWJJW-WWLGJQRMSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES isomérico |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Sinónimos |

17-hydroxyandrostane-3-glucuronide 17-hydroxyandrostane-3-glucuronide, (3alpha,5alpha)-isomer 17-hydroxyandrostane-3-glucuronide, (3alpha,5beta)-isomer Adiol 3-G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.